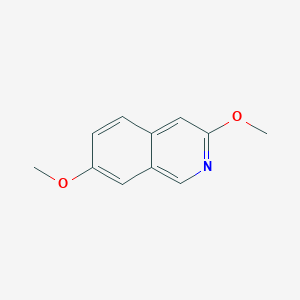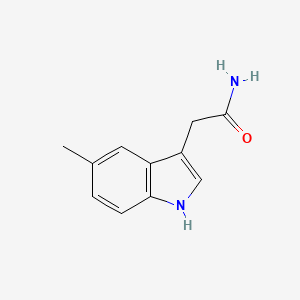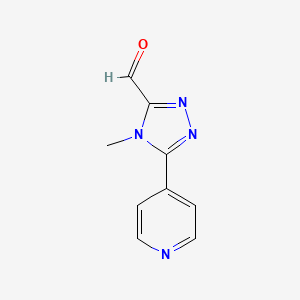
5-Methoxynaphthalene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxynaphthalene-1,4-diol is an organic compound belonging to the class of naphthalenes, which are characterized by two ortho-fused benzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxynaphthalene-1,4-diol typically involves the methoxylation of naphthalene derivatives. One common method includes the reaction of 1,4-dihydroxynaphthalene with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of corresponding hydroquinones. Sodium borohydride is a typical reducing agent used in such reactions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Halogenation using bromine or chlorination using chlorine gas are common examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives.
科学研究应用
5-Methoxynaphthalene-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Methoxynaphthalene-1,4-diol involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The compound may also inhibit certain enzymes, thereby modulating biochemical pathways.
相似化合物的比较
1,4-Dihydroxynaphthalene: Lacks the methoxy group, leading to different chemical properties and reactivity.
5-Hydroxynaphthalene-1,4-diol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 5-Methoxynaphthalene-1,4-diol is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
属性
CAS 编号 |
61836-37-1 |
|---|---|
分子式 |
C11H10O3 |
分子量 |
190.19 g/mol |
IUPAC 名称 |
5-methoxynaphthalene-1,4-diol |
InChI |
InChI=1S/C11H10O3/c1-14-10-4-2-3-7-8(12)5-6-9(13)11(7)10/h2-6,12-13H,1H3 |
InChI 键 |
CUNNJVZTWBGSNE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C(C=CC(=C21)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



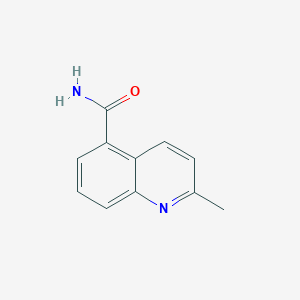


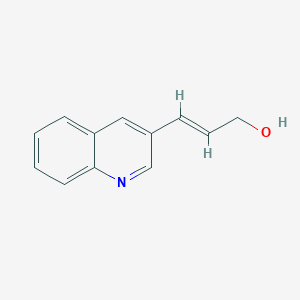
![1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-](/img/structure/B11906636.png)
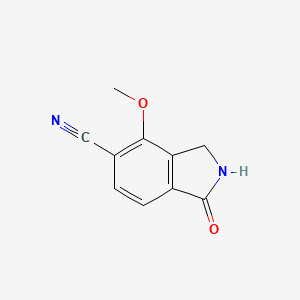
![5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B11906655.png)


